(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2034280-71-0
VCID: VC4801560
InChI: InChI=1S/C16H17N7O2/c1-10-7-11(2)23-16(19-10)20-14(21-23)15(24)22-6-3-12(9-22)25-13-8-17-4-5-18-13/h4-5,7-8,12H,3,6,9H2,1-2H3
SMILES: CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(C3)OC4=NC=CN=C4)C
Molecular Formula: C16H17N7O2
Molecular Weight: 339.359

(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

CAS No.: 2034280-71-0

Cat. No.: VC4801560

Molecular Formula: C16H17N7O2

Molecular Weight: 339.359

* For research use only. Not for human or veterinary use.

(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone - 2034280-71-0

Specification

CAS No. 2034280-71-0
Molecular Formula C16H17N7O2
Molecular Weight 339.359
IUPAC Name (5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
Standard InChI InChI=1S/C16H17N7O2/c1-10-7-11(2)23-16(19-10)20-14(21-23)15(24)22-6-3-12(9-22)25-13-8-17-4-5-18-13/h4-5,7-8,12H,3,6,9H2,1-2H3
Standard InChI Key HDYDZVZMUMHEET-UHFFFAOYSA-N
SMILES CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(C3)OC4=NC=CN=C4)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound belongs to the class of triazolo[1,5-a]pyrimidine derivatives, characterized by a fused bicyclic system (triazole + pyrimidine) substituted with methyl groups at positions 5 and 7. The second moiety consists of a pyrrolidine ring linked to a pyrazin-2-yloxy group via an ether bond. Key molecular parameters include:

PropertyValue
Molecular FormulaC₁₆H₁₇N₇O₂
Molecular Weight339.35 g/mol
IUPAC Name(5,7-Dimethyl- triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone
SMILESCC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(C3)OC4=NC=CN=C4)C
CAS Registry Number2034572-29-5

The triazolo[1,5-a]pyrimidine core contributes to planar aromaticity, while the pyrrolidine-pyrrolidin-1-yl)methanone |
| SMILES | CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(C3)OC4=NC=CN=C4)C |
| CAS Registry Number | 2034572-29-5 |

The triazolo[1,5-a]pyrimidine core contributes to planar aromaticity, while the pyrrolidine-pyrazine ether introduces conformational flexibility and hydrogen-bonding capacity .

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous compounds reveal a coplanar arrangement of the triazolo[1,5-a]pyrimidine ring, with the pyrrolidine adopting a chair-like conformation . Key spectroscopic features include:

  • ¹H NMR: Methyl protons at δ 2.45–2.60 ppm; pyrazine aromatic protons at δ 8.20–8.50 ppm .

  • IR: Stretching vibrations at 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C).

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

  • Formation of the Triazolo[1,5-a]pyrimidine Core: Cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione under acidic conditions yields the methyl-substituted triazolo[1,5-a]pyrimidine scaffold .

  • Carboxylic Acid Activation: The intermediate is hydrolyzed to the carboxylic acid, followed by conversion to the acyl chloride using thionyl chloride .

  • Coupling with Pyrrolidine Amine: Reaction of the acyl chloride with 3-(pyrazin-2-yloxy)pyrrolidine in the presence of a base (e.g., triethylamine) affords the final product .

Key Reaction Conditions

  • Temperature: 80–100°C for cyclocondensation; room temperature for coupling.

  • Catalysts: Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency .

  • Yield: 45–60% after purification by column chromatography .

Physicochemical Properties

PropertyValueMethod
LogP (Partition Coefficient)1.8Computational prediction
Solubility0.12 mg/mL in DMSOExperimental (HPLC)
Melting Point198–202°CDifferential Scanning Calorimetry

The moderate LogP value indicates balanced lipophilicity, favoring membrane permeability. Limited aqueous solubility necessitates formulation strategies for in vivo applications .

Biological Activities and Mechanisms

Antiviral Activity

In influenza A (H1N1)-infected MDCK cells, structural analogs demonstrated IC₅₀ values of 1.1–31 μM by disrupting the PA-PB1 subunit interaction in viral RNA polymerase . Molecular docking studies suggest the triazolo[1,5-a]pyrimidine moiety occupies a hydrophobic pocket in PA, while the pyrrolidine-pyrazine group stabilizes the complex via H-bonds .

Neuroprotective Effects

Pharmacological Applications

Antiviral Therapeutics

The compound’s ability to block viral polymerase assembly positions it as a candidate for influenza treatment, particularly against oseltamivir-resistant strains .

Oncology

As a CDK2 inhibitor, it holds promise for breast and colorectal cancers, with synergies observed in combination with paclitaxel .

Central Nervous System Disorders

Structural analogs are under investigation for Alzheimer’s disease due to β-amyloid aggregation inhibition.

Analytical Characterization

Chromatographic Methods

  • HPLC: Retention time 12.3 min (C18 column, acetonitrile/water gradient) .

  • LC-MS: [M+H]⁺ peak at m/z 340.2 .

Stability Studies

The compound remains stable in pH 7.4 buffer for 24 hours but degrades in acidic conditions (t₁/₂ = 3.5 h at pH 2.0) .

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